

# Photophysical properties of Coumarin 152 in nonpolar solvents

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An In-depth Technical Guide on the Photophysical Properties of **Coumarin 152** in Nonpolar Solvents

#### Introduction

Coumarin 152 (C152), a derivative of 1,2-benzopyrone, is a widely utilized fluorescent dye known for its applications as a laser dye and a molecular probe.[1][2] As a member of the 7-aminocoumarin family, C152 exhibits a high fluorescence quantum yield and a significant change in dipole moment upon excitation, leading to large Stokes' shifts that are highly sensitive to the solvent environment.[1][3] This solvatochromism makes it an excellent candidate for studying solvent polarity and microenvironments.[1] This guide focuses on the photophysical behavior of Coumarin 152 specifically in nonpolar solvents, where it displays unusual properties compared to its behavior in more polar media.[1][3][4][5]

## **Photophysical Data in Nonpolar Solvents**

The photophysical properties of **Coumarin 152** demonstrate a distinct behavior in nonpolar (NP) solvents. Notably, the Stokes' shifts and fluorescence lifetimes are unexpectedly lower in these environments.[1][3][4][5] This has been attributed to the dye adopting a nonpolar structure for its fluorescent state in these solvents, in contrast to the intramolecular charge transfer (ICT) character observed in more polar solvents.[1][3]

The quantitative photophysical data for **Coumarin 152** in select nonpolar solvents are summarized in the table below.



Solvent	λabs (nm)	λfl (nm)	Stokes' Shift (Δν, cm-1)	Fluorescence Lifetime (τf, ns)
Hexane	378	410	2123	< 0.2
Cyclohexane	380	412	2011	< 0.2
Methylcyclohexa ne	380	414	2105	< 0.2

Data sourced from Nad et al., J. Phys. Chem. A, 2003.[1]

# **Experimental Protocols**

The data presented were obtained through a combination of steady-state and time-resolved fluorescence measurements. The detailed methodologies are outlined below.

#### **Materials**

- Dye: Laser-grade Coumarin 152 was obtained from Exciton and used without additional purification.[1]
- Solvents: Nonpolar solvents such as hexane, cyclohexane, and methylcyclohexane were of spectroscopic grade and used as received.[1]

### **Sample Preparation**

- All measurements were conducted in aerated solutions at room temperature.[1]
- Samples were prepared in a 1 cm × 1 cm quartz cuvette.[1]
- The concentration of the dye was maintained to keep the optical density at the excitation wavelength around 0.3, which corresponds to a concentration of approximately 1.5-1.7 × 10-5 mol dm-3.[1]

## **Steady-State Spectroscopy**



- Absorption Spectra: Absorption spectra were recorded using a conventional UV-Visible spectrophotometer.[1]
- Fluorescence Spectra: Emission spectra were recorded on a standard spectrofluorometer.

  All measured emission spectra were corrected for the spectral sensitivity of the detector.[5]

#### Fluorescence Quantum Yield (Φf) Measurement

 The fluorescence quantum yields (Φf) were determined relative to a standard. For many coumarin dyes, quinine sulfate in 0.1 N H<sub>2</sub>SO<sub>4</sub> (Φf = 0.55) is a commonly used reference.[1]

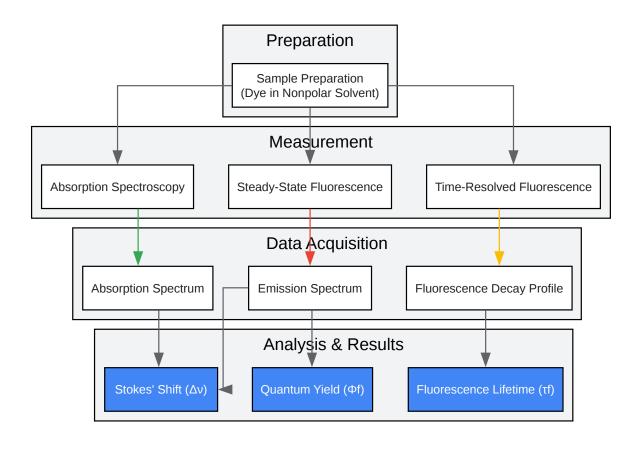
#### **Time-Resolved Fluorescence Spectroscopy**

- Technique: Fluorescence lifetimes ( $\tau$ f) were measured using the time-correlated single-photon counting (TCSPC) technique.[1]
- Excitation Source: A thyratron-triggered hydrogen discharge lamp, providing pulses with a width of ~1.2 ns (FWHM) at a frequency of 30 kHz, was used as the excitation source.
- Data Analysis: The observed fluorescence decay curves were analyzed using a reconvolution procedure with the instrument response function. The decays were fitted to a single-exponential function to determine the lifetime (τf).[1]

# **Workflow for Photophysical Characterization**

The logical flow for investigating the photophysical properties of a fluorescent dye like **Coumarin 152** is depicted in the diagram below. This process involves sample preparation, a series of spectroscopic measurements, and subsequent data analysis to extract key photophysical parameters.





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Caption: Workflow for the photophysical characterization of **Coumarin 152**.

#### **Discussion**

The photophysical data of **Coumarin 152** in nonpolar solvents reveal a significant deviation from its behavior in polar media. The Stokes' shifts ( $\Delta \nu$ ) and fluorescence lifetimes ( $\tau$ f) are unexpectedly low in solvents like hexane and cyclohexane.[1][3][4] This suggests that the nature of the excited state is fundamentally different in these environments.

In polar solvents, the excited state of 7-aminocoumarins is characterized by intramolecular charge transfer (ICT), where electron density shifts from the amino group to the carbonyl group of the benzopyrone moiety.[3] This leads to a large excited-state dipole moment and significant solvent stabilization, resulting in a large Stokes' shift.



However, in nonpolar solvents, it is proposed that C152 exists in a nonpolar structure where the 7-amino group has a more pyramidal configuration.[6] In this conformation, the charge transfer character is diminished. The unexpectedly short fluorescence lifetimes (<0.2 ns) indicate the presence of a highly efficient nonradiative deexcitation channel that is not active in more polar solvents.[1] This rapid deexcitation pathway is responsible for the low fluorescence quantum yields observed in these nonpolar environments.[1] This behavior underscores the critical role of the solvent in dictating the excited-state dynamics and, consequently, the photophysical properties of **Coumarin 152**.

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